Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester
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Overview
Description
Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester is a complex organic compound with a unique structure that includes a thiocyanate group, a hydroxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenol with thiocyanic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 25-30°C. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thiocyanate group can be reduced to form a thiol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperazine moiety can interact with receptors or ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, 4-hydroxy-3,5-dimethylphenyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Thiocyanic acid, 4-hydroxy-3-methylphenyl ester: Lacks the piperazine moiety, leading to different chemical and biological properties.
Uniqueness
Thiocyanic acid, 4-hydroxy-3-methyl-5-((4-methyl-1-piperazinyl)methyl)phenyl ester is unique due to the presence of both the thiocyanate and piperazine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64048-03-9 |
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Molecular Formula |
C14H19N3OS |
Molecular Weight |
277.39 g/mol |
IUPAC Name |
[4-hydroxy-3-methyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl] thiocyanate |
InChI |
InChI=1S/C14H19N3OS/c1-11-7-13(19-10-15)8-12(14(11)18)9-17-5-3-16(2)4-6-17/h7-8,18H,3-6,9H2,1-2H3 |
InChI Key |
CIFJNUWLLYWPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN2CCN(CC2)C)SC#N |
Origin of Product |
United States |
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